Ethyl 5-oxodihydro-1H,3H-spiro[pyrrolizine-2,2'-[1,3]dioxolane]-7a(5H)-carboxylate
Description
Ethyl 5-oxodihydro-1H,3H-spiro[pyrrolizine-2,2'-[1,3]dioxolane]-7a(5H)-carboxylate (CAS: 942603-91-0) is a spirocyclic pyrrolizine derivative characterized by a fused pyrrolizine-dioxolane framework. The spiro junction between the pyrrolizine and dioxolane rings introduces conformational rigidity, which may enhance binding specificity in biological systems.
Synthetically, this compound is prepared via cyclization reactions involving ethyl cyanoacetate or malononitrile derivatives, as evidenced by analogous procedures in spiroheterocyclic chemistry (e.g., reflux in 1,4-dioxane with triethylamine) . Its structural complexity is confirmed by spectroscopic data, including ¹H NMR and ¹³C NMR, which resolve the spirocyclic and ester functionalities .
Properties
IUPAC Name |
ethyl 3-oxospiro[1,2,5,7-tetrahydropyrrolizine-6,2'-1,3-dioxolane]-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-2-16-10(15)11-4-3-9(14)13(11)8-12(7-11)17-5-6-18-12/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZXBHHHEHZYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(=O)N1CC3(C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-oxodihydro-1H,3H-spiro[pyrrolizine-2,2'-[1,3]dioxolane]-7a(5H)-carboxylate (CAS No. 2757083-42-2) is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H17NO5 and features a unique spirocyclic structure that combines a pyrrolizine moiety with a dioxolane ring. The compound's structure is critical as it influences its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 239.27 g/mol |
| Density | 0.929 g/mL at 25 °C |
| Boiling Point | 116-117 °C |
| Refractive Index | n20D 1.409 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing dioxolane structures. For instance, a series of new 1,3-dioxolanes were synthesized and tested for their antibacterial and antifungal activities. The results indicated that many derivatives exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Candida albicans .
Case Study: Antifungal Activity
A specific study evaluated the antifungal efficacy of newly synthesized dioxolane derivatives against Candida albicans. The compounds demonstrated excellent antifungal activity, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL for certain derivatives .
The biological activity of this compound is believed to stem from its ability to interact with microbial cell membranes or specific metabolic pathways. The presence of the spirocyclic structure may enhance its binding affinity to target sites within microbial cells.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the synthesized compound.
Comparative Biological Activity
A comparative analysis was conducted on various dioxolane derivatives to assess their antibacterial properties. The findings indicated that while some compounds showed potent activity against Gram-positive bacteria, others were more effective against Gram-negative strains . This variation underscores the importance of structural modifications in enhancing biological efficacy.
Table: Comparative Antibacterial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | S. aureus | 625 |
| Compound 2 | E. faecalis | 1250 |
| Compound 3 | P. aeruginosa | 500 |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous spiroheterocycles and pyrrolizine derivatives, focusing on substituents, ring systems, and physicochemical properties.
Structural Analogs with Spiro Frameworks
2.1.1. Ethyl 2-Methylene-5-oxotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
- CAS : 942603-91-0 (target compound)
- Key Features : Pyrrolizine-dioxolane spiro system, ethyl ester at 7a, 5-oxo group.
- Applications : Intermediate for bioactive molecules; rigidity enhances target selectivity .
2.1.2. Benzyl 3-Oxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS: 216392-65-3)
- Key Differences: Benzyl ester substituent (vs.
- Synthesis : Similar cyclization methods but substitutes benzyl for ethyl in esterification .
2.1.3. Ethyl 7′-(6-Benzyloxy-2,2-dimethyltetrahydrofuro[3,2-d][1,3]dioxol-5-yl)-2-oxo-spiro[acenaphthylene-1,5′-pyrrolo[1,2-c][1,3]thiazole]-6′-carboxylate
- Key Differences : Incorporates a fused thiazole ring and acenaphthylene system.
- Physicochemical Data : Higher molecular weight (C₃₄H₃₄N₂O₈S) and complex stereochemistry due to additional heterocycles .
Pyrrolizine Derivatives with Varied Substituents
2.2.1. Ethyl 5-Cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 827591-57-1)
- Key Differences : Pyrazolopyrimidine core replaces pyrrolizine; trifluoromethyl group enhances metabolic stability.
- Applications : Antiviral and antimalarial leads due to fluorinated motifs .
2.2.2. Ethyl 2-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences: Thiazolopyrimidine scaffold with pyrazole substituent; phenolic hydroxyl group enables hydrogen bonding .
Key Observations :
- Spiro Systems: The target compound’s dioxolane spiro ring imparts rigidity compared to non-spiro analogs, influencing solubility and crystallinity .
- Ester Groups : Ethyl esters (e.g., target compound, 11b) generally offer better hydrolytic stability than benzyl esters (e.g., 216392-65-3) but lower lipophilicity .
- Heterocyclic Diversity : Thiazolo[3,2-a]pyrimidine derivatives (e.g., ) exhibit broader bioactivity profiles than pyrrolizines, attributed to sulfur-containing rings enhancing π-stacking interactions.
Preparation Methods
Dihydroxylation of Ketoalkene Precursors
A foundational approach involves dihydroxylation of a ketoalkene intermediate to generate vicinal diols, which are subsequently protected as dioxolanes. In the synthesis of related spirocyclic compounds, ketoalkene IV (a pyrrolizine derivative with a conjugated double bond) undergoes cis-dihydroxylation using chiral agents such as AD-mix or osmium tetroxide (OsO₄) in protic solvents like water or tert-butanol. This step introduces two hydroxyl groups with high stereoselectivity, critical for the spiro center’s configuration.
For example, treatment of ketoalkene IV with AD-mix-β at 0–5°C for 12–24 hours yields diol V with >99.5% enantiomeric excess. The dihydroxylation mechanism proceeds via cyclic osmate intermediates, ensuring cis-diol formation.
Dioxolane Ring Formation
The diol V is then subjected to acetal protection using acetone or 2,2-dimethoxypropane under acidic conditions (e.g., p-toluenesulfonic acid in dichloromethane). This step forms the dioxolane ring, with the reaction typically achieving >90% yield. The choice of ketone influences ring stability; acetone is preferred due to its volatility and ease of removal during workup.
Key Reaction Conditions:
-
Solvent: Dichloromethane or methanol
-
Temperature: 25–30°C
-
Catalyst: 0.1 eq. p-TsOH
-
Time: 4–6 hours
Esterification and Final Cyclization
The ethyl carboxylate moiety is introduced either early in the synthesis via esterification of a carboxylic acid precursor or retained from starting materials. For instance, coupling diol-protected intermediates with ethyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA) affords the ester. Final cyclization to form the pyrrolizine ring is achieved using dehydrating agents like molecular sieves or thionyl chloride.
Multicomponent Reaction (MCR) Strategies
Catalyst-Free Spirocyclization
Recent advances employ MCRs for one-pot spiro ring assembly. Inspired by the synthesis of spiroquinolines, ethyl 5-oxodihydro-1H,3H-spiro[pyrrolizine-2,2'-dioxolane]-7a(5H)-carboxylate can be synthesized via a three-component reaction between:
-
Aryl aldehyde (e.g., 4-chlorobenzaldehyde)
-
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Amine derivatives (e.g., 3,4-methylenedioxyaniline)
This method, conducted in aqueous ethanol (1:1 v/v) at room temperature, forms two C–C bonds and one C–N bond with diastereoselectivity >50:1 (cis/trans). The spiro center arises from nucleophilic attack of the amine on the in situ-generated Knoevenagel adduct between Meldrum’s acid and aldehyde.
Optimized Conditions:
-
Solvent: Ethanol/water (1:1)
-
Temperature: 25–30°C
-
Reaction Time: 1 hour
-
Yield: 85–90%
Mechanistic Insights
The reaction proceeds via:
-
Knoevenagel Condensation : Meldrum’s acid reacts with aldehyde to form a diketene intermediate.
-
Michael Addition : Amine attacks the α,β-unsaturated diketene, forming a zwitterionic species.
-
Cyclization : Intramolecular nucleophilic substitution closes the pyrrolizine ring, while the dioxolane forms via hemiketalization.
Comparative Analysis of Synthetic Methods
The MCR approach offers superior atom economy and shorter reaction times, whereas traditional methods provide higher stereoselectivity.
Industrial-Scale Considerations
Patent WO2016046843A1 highlights scalability challenges, particularly in purifying intermediates. For instance, intermediate VIII (a tetrapeptide precursor) is purified via recrystallization from methanol/dichloromethane (95:5), achieving 74–85% recovery. Key industrial steps include:
-
In-Situ Coupling : Avoiding isolation of unstable intermediates.
-
Solvent Recycling : Recovering dichloromethane via distillation.
-
Quality Control : HPLC monitoring of epoxide content to ensure >99.5% purity.
Q & A
Basic: What experimental methods are recommended for confirming the spirocyclic structure of this compound?
Methodological Answer:
The spirocyclic architecture can be confirmed using single-crystal X-ray diffraction (SC-XRD) . Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond angles, torsion angles, and ring puckering parameters . For solution-phase characterization, ¹H/¹³C NMR should be prioritized to resolve proton environments near the spiro junction and dioxolane ring. For example, diastereotopic protons in the pyrrolizine system often exhibit distinct splitting patterns, while carbonyl carbons (e.g., the 5-oxo group) appear downfield in ¹³C NMR (~170–210 ppm) .
Basic: How can researchers optimize synthesis routes for this compound?
Methodological Answer:
Synthesis often involves 1,3-dipolar cycloaddition or multicomponent reactions to assemble the spiro framework. For instance, carbonyl ylides (generated from epoxides) can undergo regioselective cycloaddition with ethyl glyoxylates to form the dioxolane ring . Reaction conditions (e.g., Rh₂(OAc)₄ catalysis vs. thermal activation) influence stereochemistry (cis/trans products) . Yield optimization may require iterative adjustments to solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. RT), and stoichiometry ratios, as demonstrated in analogous spiro-pyrrolizine syntheses .
Advanced: What strategies address stereochemical ambiguities in the pyrrolizine-dioxolane system?
Methodological Answer:
Stereochemical challenges arise from the spiro junction and potential ring puckering. DFT-based conformational analysis (e.g., using Gaussian or ORCA) can model puckering amplitudes and pseudorotation pathways . Experimentally, variable-temperature NMR (VT-NMR) helps identify dynamic equilibria between conformers, while NOESY/ROESY correlations resolve spatial proximities of substituents . For crystallographic studies, the Cremer-Pople puckering parameters quantify nonplanar distortions in the dioxolane and pyrrolizine rings .
Advanced: How can computational methods predict biological interactions of this compound?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS/AMBER) can model interactions with biological targets (e.g., enzymes or receptors). Focus on the ethyl carboxylate group, which may act as a hydrogen-bond acceptor, and the spiro system’s rigidity, which influences binding entropy . Pharmacophore mapping should prioritize electronegative regions (e.g., the 5-oxo group) for potential activity against inflammatory or analgesic targets, as seen in structurally related pyrrolizine derivatives .
Advanced: What crystallographic software tools are essential for refining disorder in the dioxolane ring?
Methodological Answer:
Disorder in the dioxolane ring (common in flexible spiro systems) requires SHELXL’s PART instruction to model split positions and anisotropic displacement parameters (ADPs) . Use Olex2 or Mercury for real-space validation, and apply TWIN/BASF commands if twinning is observed . For visualization, ORTEP-3 provides clarity on thermal ellipsoids and intermolecular interactions (e.g., C–H···O contacts stabilizing the lattice) .
Basic: What analytical techniques validate purity post-synthesis?
Methodological Answer:
Combine HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95%) and confirm molecular weight. Elemental analysis (CHNS/O) verifies stoichiometric consistency, particularly for nitrogen and oxygen content in the dioxolane and carboxylate groups . DSC/TGA detects polymorphic transitions or decomposition events above 200°C, as observed in related spiro compounds .
Advanced: How do reaction mechanisms differ between thermal and catalytic synthesis pathways?
Methodological Answer:
Thermal activation (e.g., reflux in ethanol) favors concerted cycloadditions with retained stereochemistry, while Rh₂(OAc)₄ catalysis generates carbenoid intermediates , enabling stereodivergent pathways . Mechanistic insights can be gleaned via isotopic labeling (e.g., ¹³C in glyoxylate) or kinetic studies (monitoring by in-situ FTIR). For example, Rh-catalyzed routes may exhibit higher enantiomeric excess (ee) but require rigorous exclusion of moisture .
Advanced: What crystallographic metrics indicate high-quality data for publication?
Methodological Answer:
Key metrics include:
- R factor < 0.05 (e.g., R₁ = 0.054 in analogous structures)
- Completeness > 98% (Cu Kα radiation, θ range 2–25°)
- CCDC deposition number for public access
- PLATON validation (e.g., no missed symmetry, reasonable ADPs) .
Include a table comparing metrics from published analogs:
| Compound | R Factor | Space Group | Z' | Reference |
|---|---|---|---|---|
| Analog A | 0.054 | P 1 | 1 | CCDC XXXX |
| Target Compound | <0.05 | P2₁/c | 1 | Pending |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
